molecular formula C28H30N4O4 B12760647 oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole CAS No. 83367-91-3

oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole

Cat. No.: B12760647
CAS No.: 83367-91-3
M. Wt: 486.6 g/mol
InChI Key: YEUJTSSECIZFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is a complex organic compound that combines the properties of oxalic acid and a tetrahydropyridinyl-indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the tetrahydropyridinyl group. Finally, the oxalic acid moiety is attached under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid derivatives: Compounds with similar oxalic acid moieties.

    Indole derivatives: Compounds with similar indole structures.

    Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine groups.

Uniqueness

Oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole is unique due to its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

83367-91-3

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

oxalic acid;4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole

InChI

InChI=1S/2C13H14N2.C2H2O4/c2*1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1;3-1(4)2(5)6/h2*1,3-6,8,14-15H,2,7,9H2;(H,3,4)(H,5,6)

InChI Key

YEUJTSSECIZFCS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C1CNCC(=C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.